molecular formula C20H19N3O4 B11046660 Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11046660
M. Wt: 365.4 g/mol
InChI Key: JDSJFOASXHTLNY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-methoxybenzaldehyde and ethyl acetoacetate.

    Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of ammonium acetate to form the pyrimido[1,2-a]benzimidazole core.

    Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.

The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetic acid, and may require catalysts like p-toluenesulfonic acid to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antimicrobial and antiviral properties.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs targeting specific diseases.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, such as the tetrahydropyrimido[1,2-a]benzimidazole core and the ethyl carboxylate group. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other benzimidazole derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, pharmacology, and industrial chemistry.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-19(25)16-17(12-8-4-7-11-15(12)26-2)23-14-10-6-5-9-13(14)21-20(23)22-18(16)24/h4-11,16-17H,3H2,1-2H3,(H,21,22,24)

InChI Key

JDSJFOASXHTLNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4OC

Origin of Product

United States

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